molecular formula C3H5BrO2 B023851 Bromomethyl acetate CAS No. 590-97-6

Bromomethyl acetate

Cat. No. B023851
CAS RN: 590-97-6
M. Wt: 152.97 g/mol
InChI Key: NHYXMAKLBXBVEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bromomethyl acetate has been synthesized through several methods. For instance, it can be produced via the catalytic action of metal complexes, as described in the efficient synthesis of alpha-iodo/bromo-alpha,beta-unsaturated aldehydes/ketones directly from propargylic alcohols, facilitated by Ph(3)PAuNTf(2) and MoO(2)(acac)(2) catalysis (Ye & Zhang, 2009). Additionally, bromoalkyl acetates, including bromomethyl acetate, have been synthesized using various methods, reflecting their significance as fine chemical raws and intermediates (Gong Hong, 2009).

Molecular Structure Analysis

The molecular structure of bromomethyl acetate, along with its isomers and related compounds, has been a subject of study, revealing insights into its reactivity and stability. For example, the crystal structure of related compounds has been determined, providing a basis for understanding the structural characteristics that influence the reactivity of bromomethyl acetate and its derivatives (Ebersbach et al., 2022).

Chemical Reactions and Properties

Bromomethyl acetate participates in various chemical reactions, illustrating its versatility as a reagent. It has been involved in coupling reactions, showcasing its utility in forming carbon-carbon bonds (Taylor & Ciavarri, 1999). Moreover, its reactivity under basic conditions has been explored, leading to novel rearrangements and transformations (Alliot et al., 2013).

Physical Properties Analysis

The physical properties of bromomethyl acetate, such as solubility, boiling point, and density, are crucial for its handling and application in chemical synthesis. While specific studies on these properties were not directly found in the available literature, the general principles of organic chemistry suggest that its physical properties are influenced by its molecular structure and functional groups.

Chemical Properties Analysis

Bromomethyl acetate's chemical properties, including reactivity with bases, nucleophiles, and its role in catalysis, have been extensively researched. Its reactions with bases, for example, demonstrate its high reactivity and potential for creating diverse chemical structures (Winters & Mcewen, 1963). Additionally, its use in palladium-catalyzed cross-coupling reactions further illustrates its versatility and importance in organic synthesis (Abe et al., 1992).

Scientific Research Applications

  • Electrode-Electrolyte Interface Improvement in Batteries : Fretz et al. (2019) showed that bromomethylation of high-surface area carbons can enhance the electrode-electrolyte interface in lithium-sulfur batteries. This is achieved through carbon surface modification and incorporation of diamine modification (Fretz et al., 2019).

  • Optical Receptors for Acetate Anion Detection : Tavallali et al. (2012) used Bromopyrogallol red (BPR) as a chromogenic anion receptor for detecting acetate anion in DMSO/water media. This method allows for the design of reusable optical receptors for monitoring trace amounts in vinegar samples (Tavallali et al., 2012).

  • Inhibition of Methane Production in Ruminants : Johnson et al. (1972) found that Bromochloromethane (BCM) effectively inhibits methane production in steers, potentially leading to higher average daily gain and altered ruminal acetate and propionate levels (Johnson et al., 1972).

  • Gas Chromatographic Determination in Biological Fluids : L'emeillat et al. (1981) improved the sensitivity and specificity in gas chromatographic determination of acetate in biological fluids by derivatizing low-molecular-weight straight-chain carboxylic acids as p-bromophenacyl esters (L'emeillat et al., 1981).

  • Synthesis of α-Bromomethyl β-D-Glucopyranosyl Compounds : Esteves et al. (1998) explored the nucleophilic displacement reactions of α-bromomethyl β-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)oxy α,β-unsaturated carbonyl compounds without rearrangement (Esteves et al., 1998).

  • Histochemical Demonstration of Non-Specific Esterase Activity : Pearson and Defendi (1957) demonstrated that 5-bromoindoxyl acetate shows similar non-specific esterase activity to α-naphthyl and naphthol AS acetates in various tissues, except the large intestine, and is hydrolyzed by both lipases and esterases (Pearson & Defendi, 1957).

  • Aromatic Compounds Bromomethylation : A. V. D. Made and R. V. D. Made (1993) developed an easy method for bromomethylation of aromatic compounds using a mixture of HBr in acetic acid, paraformaldehyde, and an aromatic compound, eliminating the need for gaseous and toxic reagents (A. V. D. Made & R. V. D. Made, 1993).

  • Synthesis of 2-Bromomethyl-2,3-Dihydrobenzofurans : Furst et al. (2020) developed a catalytic process for efficiently synthesizing 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols, enabling functional group interconversion (Furst et al., 2020).

  • Study of Bromomethyl-ethyl Esters Rearrangement : Alliot et al. (2013) investigated the rearrangement of 2-bromo-1-(bromomethyl)ethyl esters under basic conditions, forming 2-oxopropyl derivatives with a transient dioxolane intermediate and hydrolysis to form 2-oxopropyl acetate (Alliot et al., 2013).

  • Synthesis and Refinement of 4-Bromomethyl-benzonitrile : Jun-jiang (2008) researched the synthesis of 4-bromomethyl-benzonitrile using photochemical bromination, achieving high purity and yield (Jun-jiang, 2008).

Safety And Hazards

Bromomethyl acetate is flammable and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of Bromomethyl acetate. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

bromomethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO2/c1-3(5)6-2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYXMAKLBXBVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883451
Record name Methanol, 1-bromo-, 1-acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromomethyl acetate

CAS RN

590-97-6
Record name Bromomethyl acetate
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Record name Bromomethyl acetate
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Record name Methanol, 1-bromo-, 1-acetate
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Record name Methanol, 1-bromo-, 1-acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromomethyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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